molecular formula C9H9ClF2N2O B2374612 2-Chloro-N-[6-(difluoromethyl)pyridin-3-yl]propanamide CAS No. 2411297-21-5

2-Chloro-N-[6-(difluoromethyl)pyridin-3-yl]propanamide

Cat. No.: B2374612
CAS No.: 2411297-21-5
M. Wt: 234.63
InChI Key: UBRMBZJLSQKHGP-UHFFFAOYSA-N
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Description

2-Chloro-N-[6-(difluoromethyl)pyridin-3-yl]propanamide is a chemical compound characterized by the presence of a chloro group, a difluoromethyl group, and a pyridinyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of difluoromethylation reagents to introduce the CF2H group into the pyridine ring . The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to achieve high yields and purity. The process may also include purification steps such as crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[6-(difluoromethyl)pyridin-3-yl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylpyridine derivatives, while substitution reactions can produce a variety of functionalized pyridine compounds .

Mechanism of Action

The mechanism of action of 2-Chloro-N-[6-(difluoromethyl)pyridin-3-yl]propanamide involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to target proteins, influencing biological pathways and exerting its effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-[6-(difluoromethyl)pyridin-3-yl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluoromethyl group enhances its stability and reactivity, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

2-chloro-N-[6-(difluoromethyl)pyridin-3-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF2N2O/c1-5(10)9(15)14-6-2-3-7(8(11)12)13-4-6/h2-5,8H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRMBZJLSQKHGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CN=C(C=C1)C(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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